molecular formula C21H30O3 B10753984 Prasterone acetate

Prasterone acetate

Cat. No.: B10753984
M. Wt: 330.5 g/mol
InChI Key: NCMZQTLCXHGLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prasterone acetate, also known as dehydroepiandrosterone acetate, is a synthetic derivative of dehydroepiandrosterone (DHEA). It is a steroid hormone produced by the adrenal glands, gonads, and brain. This compound is used in various medical applications, including hormone replacement therapy and the treatment of certain medical conditions such as vulvovaginal atrophy and systemic lupus erythematosus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prasterone acetate can be synthesized through the acetylation of prasterone (DHEA). The process involves the reaction of prasterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions: Prasterone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms such as androstenedione.

    Reduction: Reduction to form androstenediol.

    Substitution: Acetylation and deacetylation reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prasterone acetate has a wide range of scientific research applications:

Mechanism of Action

Prasterone acetate exerts its effects through its conversion to active androgens and estrogens. These hormones interact with specific receptors in target tissues, leading to various physiological responses. The molecular targets include androgen receptors and estrogen receptors, which regulate gene expression and influence cellular functions. The pathways involved include the activation of transcription factors and modulation of enzyme activities .

Comparison with Similar Compounds

Prasterone acetate is similar to other steroidal compounds such as:

    Dehydroepiandrosterone (DHEA): The parent compound of this compound.

    Androstenedione: An oxidized form of DHEA.

    Androstenediol: A reduced form of DHEA.

Uniqueness: this compound is unique due to its acetylated form, which enhances its stability and bioavailability. This modification allows for more controlled release and prolonged effects compared to its non-acetylated counterparts .

Properties

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZQTLCXHGLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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